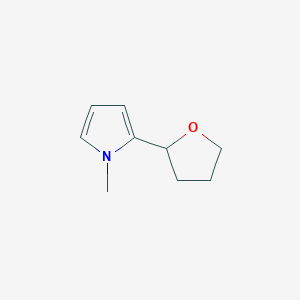![molecular formula C15H11F3N4O2 B15208875 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further fused with a pyrrolo[2,3-b]pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the initial formation of the trifluoromethylpyridine derivative, followed by the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrrolo[2,3-b]pyridine core may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 2-Amino-4-(trifluoromethyl)pyridine
Uniqueness
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H11F3N4O2 |
|---|---|
Poids moléculaire |
336.27 g/mol |
Nom IUPAC |
2-[[4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]acetic acid |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)10-2-1-4-19-13(10)9-6-11(21-7-12(23)24)22-14-8(9)3-5-20-14/h1-6H,7H2,(H,23,24)(H2,20,21,22) |
Clé InChI |
BIYNJYOHZVLDQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=CC(=NC3=C2C=CN3)NCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


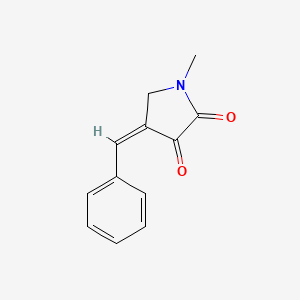
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
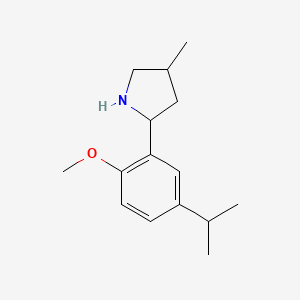


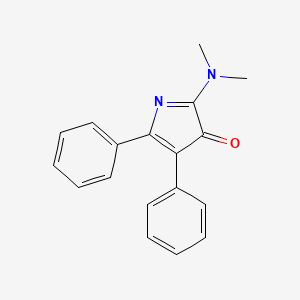

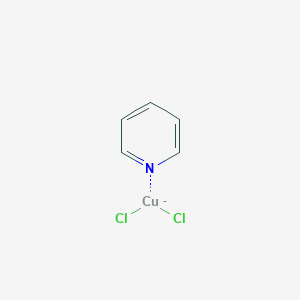
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
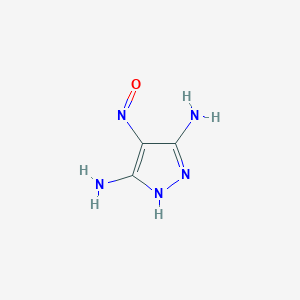
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)

